![molecular formula C25H34O4 B12290543 [(8R,9S,10R,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12290543.png)
[(8R,9S,10R,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2beta)-Methyl Megestrol Acetate is a synthetic derivative of the naturally occurring steroid hormone, progesterone. It is commonly used in the medical field for its progestogenic properties, particularly in the treatment of certain cancers and cancer-associated cachexia . This compound is known for its ability to stimulate appetite and promote weight gain in patients suffering from severe weight loss due to chronic illnesses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2beta)-Methyl Megestrol Acetate typically involves the acetylation of megestrol, a process that introduces an acetyl group into the molecule. This is achieved through a series of chemical reactions, including the use of acetic anhydride and a catalyst such as pyridine . The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of (2beta)-Methyl Megestrol Acetate involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing production costs. Techniques such as crystallization and filtration are employed to isolate and purify the final product .
化学反应分析
Types of Reactions
(2beta)-Methyl Megestrol Acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired outcome but often involve specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols .
科学研究应用
(2beta)-Methyl Megestrol Acetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular processes and gene expression.
Industry: Employed in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of (2beta)-Methyl Megestrol Acetate involves its interaction with specific molecular targets and pathways. It primarily acts by binding to progesterone receptors, thereby exerting its progestogenic effects. This binding leads to the modulation of gene expression and the inhibition of certain cellular processes, such as the release of luteinizing hormone from the pituitary gland . Additionally, it has been shown to have anti-inflammatory and immunomodulatory effects .
相似化合物的比较
Similar Compounds
Megestrol Acetate: A closely related compound with similar progestogenic properties.
Medroxyprogesterone Acetate: Another synthetic progestogen used in hormone replacement therapy and contraception.
Norethindrone Acetate: A synthetic progestin used in oral contraceptives and hormone therapy.
Uniqueness
(2beta)-Methyl Megestrol Acetate is unique in its specific molecular structure, which confers distinct pharmacokinetic and pharmacodynamic properties. Its ability to stimulate appetite and promote weight gain makes it particularly valuable in the treatment of cancer-related cachexia and other wasting conditions .
属性
分子式 |
C25H34O4 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC 名称 |
(17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate |
InChI |
InChI=1S/C25H34O4/c1-14-11-18-19(23(5)13-15(2)22(28)12-21(14)23)7-9-24(6)20(18)8-10-25(24,16(3)26)29-17(4)27/h11-12,15,18-20H,7-10,13H2,1-6H3 |
InChI 键 |
AQMUMBCTNJGBGC-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2(C3CCC4(C(C3C=C(C2=CC1=O)C)CCC4(C(=O)C)OC(=O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-5-hydrazinyl-5-oxopentanoic acid](/img/structure/B12290464.png)
![2-acetamido-N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,3,4,5,6-pentahydroxycyclohexyl)oxyoxan-3-yl]-3-sulfanylpropanamide](/img/structure/B12290465.png)
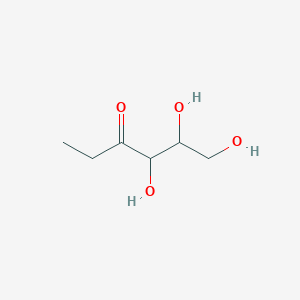
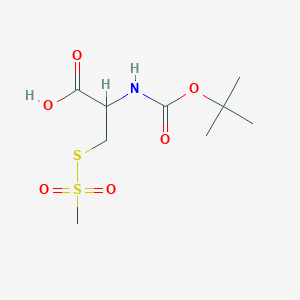
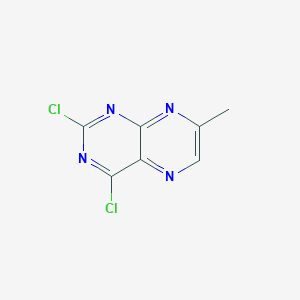
![2,6,6-Trimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexene-1-carboxylic acid](/img/structure/B12290493.png)

![11-[4-(Dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B12290506.png)
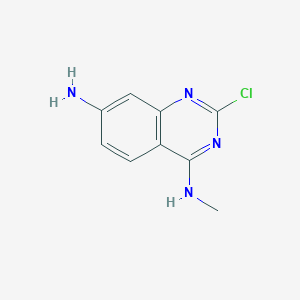
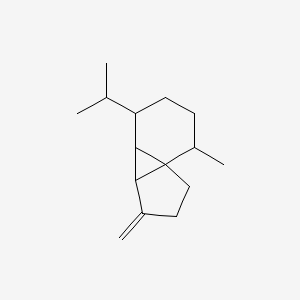
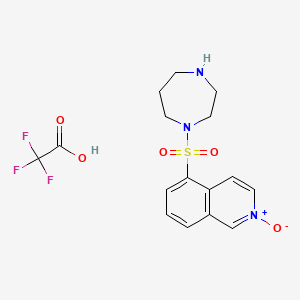

![10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxylic acid (1R,5S)-tropan-3alpha-yl ester](/img/structure/B12290538.png)
